molecular formula C24H25ClN2O2 B4312803 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol

4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol

Cat. No.: B4312803
M. Wt: 408.9 g/mol
InChI Key: PJDNNKNPNDFRHU-UHFFFAOYSA-N
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Description

4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol is a complex organic compound featuring a phenol group substituted with a chloro and methoxy group, and an imidazolidine ring substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol typically involves multi-step organic reactions. One common approach is:

    Formation of the imidazolidine ring: This can be achieved by reacting 4-methylbenzylamine with glyoxal under acidic conditions to form 1,3-bis(4-methylphenyl)imidazolidine.

    Substitution on the phenol ring: The imidazolidine derivative is then reacted with 2-chloro-6-methoxyphenol in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the imidazolidine ring can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-methylphenyl)imidazolidin-2-one: Lacks the phenol group but has similar imidazolidine structure.

    2-chloro-6-methoxyphenol: Lacks the imidazolidine ring but has similar phenol structure.

Properties

IUPAC Name

4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-chloro-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-16-4-8-19(9-5-16)26-12-13-27(20-10-6-17(2)7-11-20)24(26)18-14-21(25)23(28)22(15-18)29-3/h4-11,14-15,24,28H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDNNKNPNDFRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C(=C3)Cl)O)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
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4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
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4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
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4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
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4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
Reactant of Route 6
4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol

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